![molecular formula C20H15ClN4O3S3 B2735118 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1021211-50-6](/img/no-structure.png)

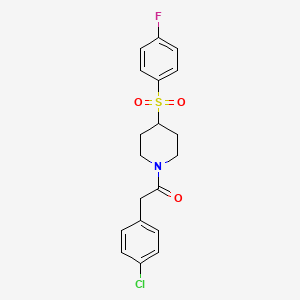

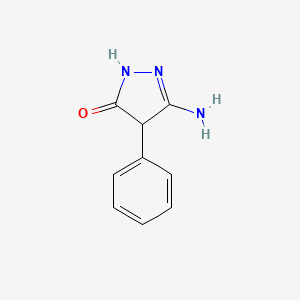

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazolo[4,5-d]pyrimidin ring, a chlorophenyl group, and a methoxyphenyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

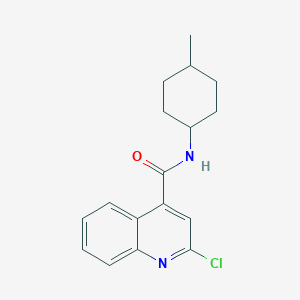

- Researchers have explored the anticancer potential of this compound and its derivatives. For instance, a series of pyrazolo [3,4-d]pyrimidine and urea hybrids were synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models . Among these, compounds 28, 30, 33, 36, and 37 exhibited promising cytotoxicity against tested cancer cell lines. Compound 37 (also known as CBS-1) emerged as the most active derivative, surpassing doxorubicin in terms of cytotoxicity. CBS-1 inhibited cell cycle progression, induced apoptosis, and displayed tumoricidal effects in lung adenocarcinoma xenograft models.

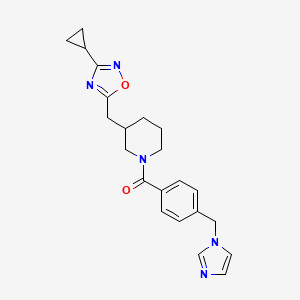

- Another avenue of research involves designing selective orally bioavailable TTK inhibitors. Pyrido [2,3-d]pyrimidin-7(8H)-ones, structurally related to our compound, have been investigated for their potential in inhibiting TTK . Understanding TTK inhibition could have implications in cancer therapy.

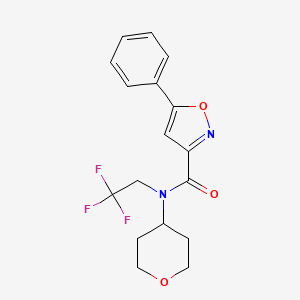

- The compound’s structure lends itself to heterocyclic system synthesis. By condensing 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine, new derivatives of heterocyclic systems (such as imidazo- and benzo [4’,5’]imidazo [1’,2’:1,6]pyrido [2,3-d]pyrimidines) have been successfully synthesized . These novel structures may find applications in drug discovery.

- A versatile synthetic procedure has been developed for functionalized novel 2,5-diphenyl-5H-chromeno [4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl) (2-hydroxyphenyl) methanone . These fused chromone-pyrimidine hybrids could have diverse applications, including pharmacological studies.

Anticancer Activity

Threonine Tyrosine Kinase (TTK) Inhibition

Heterocyclic System Synthesis

Functionalized Chromone-Pyrimidine Hybrids

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thiazole ring, followed by the addition of the chlorophenyl and methoxyphenyl groups, and finally the addition of the acetamide group.", "Starting Materials": [ "2-amino-4-chlorobenzoic acid", "thiourea", "methyl 3-methoxyphenylacetate", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "4-chlorophenacyl bromide" ], "Reaction": [ "Synthesis of the thiazole ring by reacting 2-amino-4-chlorobenzoic acid with thiourea in the presence of sodium hydroxide and heating the mixture to form 4-chlorophenyl-thiazole.", "Addition of the chlorophenyl group by reacting 4-chlorophenacyl bromide with 4-chlorophenyl-thiazole in the presence of phosphorus pentoxide to form 3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one.", "Addition of the methoxyphenyl group by reacting methyl 3-methoxyphenylacetate with 3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one in the presence of sodium hydroxide to form 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide." ] } | |

Número CAS |

1021211-50-6 |

Fórmula molecular |

C20H15ClN4O3S3 |

Peso molecular |

491 |

Nombre IUPAC |

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C20H15ClN4O3S3/c1-28-14-4-2-3-12(9-14)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)13-7-5-11(21)6-8-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |

Clave InChI |

BOIMRXLDDCIGJH-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2735036.png)

![4-Tert-butyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2735044.png)

![4-(dimethylsulfamoyl)-N-[5-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2735045.png)

![N,N'-((3aR,4S,7R,7aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2735046.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2735049.png)

![5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735053.png)